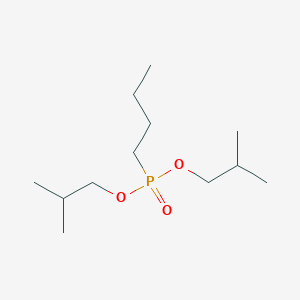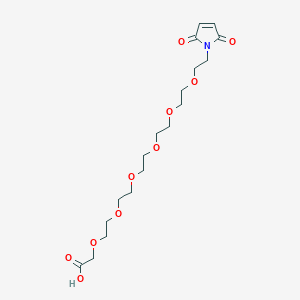![molecular formula C28H40O9 B12084386 7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)
7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glaucoside A is a steroid glycoside derived from the plant Cynanchum glaucescens. It is known for its unique structure, which includes a steroid nucleus attached to a sugar moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glaucoside A can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the glycosylation of glaucogenin A with β-D-oleandropyranoside under specific reaction conditions . Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the formation of glycosidic bonds, offering a more environmentally friendly approach .
Industrial Production Methods: Industrial production of Glaucoside A typically involves the extraction of the compound from Cynanchum glaucescens. This process includes the isolation of glaucogenin A, followed by glycosylation to form Glaucoside A. The use of bioreactors and optimized enzymatic processes can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Glaucoside A undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed:
Applications De Recherche Scientifique
Glaucoside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in cellular processes and its potential as a biochemical marker.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of Glaucoside A involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting the activity of certain enzymes, leading to alterations in cellular processes. For example, Glaucoside A can inhibit the sodium-potassium ATPase enzyme, affecting ion transport and cellular homeostasis .
Comparaison Avec Des Composés Similaires
Oleandrin: Another cardiac glycoside with a similar structure but derived from the Oleander plant.
Digoxin: A well-known cardiac glycoside used in the treatment of heart conditions.
Convallatoxin: A glycoside derived from the Lily of the Valley plant, with similar pharmacological properties.
Uniqueness of Glaucoside A: Glaucoside A is unique due to its specific glycosylation pattern and its derivation from Cynanchum glaucescens. This distinct structure contributes to its unique biochemical properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H40O9 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
7-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3 |
Clé InChI |
VBSDZUADEVYQKN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)


![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)




![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)



![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
